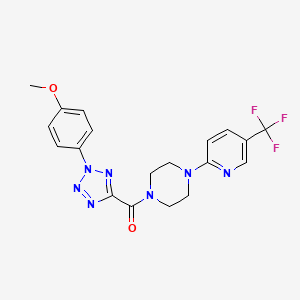

(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Beschreibung

The compound (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone features a tetrazole ring substituted with a 4-methoxyphenyl group and a piperazine moiety linked via a methanone bridge to a 5-(trifluoromethyl)pyridin-2-yl group. This structure combines pharmacophoric elements critical for bioactivity:

- Tetrazole: Known for its metabolic stability and role as a bioisostere for carboxylic acids.

- Piperazine: Enhances solubility and provides conformational flexibility for receptor interactions.

- Trifluoromethylpyridine: Improves lipophilicity and electron-withdrawing properties, influencing binding affinity .

Eigenschaften

IUPAC Name |

[2-(4-methoxyphenyl)tetrazol-5-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N7O2/c1-31-15-5-3-14(4-6-15)29-25-17(24-26-29)18(30)28-10-8-27(9-11-28)16-7-2-13(12-23-16)19(20,21)22/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQWRIHKMJOWFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group and the trifluoromethylpyridine moiety enhances its lipophilicity and biological interactions. The molecular formula is C_{18}H_{19F_3N_6O with a molecular weight of approximately 388.38 g/mol.

1. Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with tetrazole rings have been shown to possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the 4-methoxyphenyl group has been linked to enhanced antimicrobial efficacy due to increased interaction with bacterial cell membranes.

2. Anticancer Activity

Tetrazole-containing compounds have demonstrated promising anticancer activity. A study highlighted that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma . The mechanism involves the induction of apoptosis through the modulation of cell signaling pathways, particularly those involving Bcl-2 proteins .

3. Neuropharmacological Effects

The compound may also exhibit neuropharmacological properties. Compounds with piperazine rings are often associated with anxiolytic and antidepressant effects. Research into related compounds has shown that they can modulate neurotransmitter systems, potentially offering therapeutic benefits in anxiety and depression .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli, S. aureus | |

| Anticancer | Cytotoxicity against glioblastoma | |

| Neuropharmacological | Potential anxiolytic effects |

Case Study: Anticancer Activity

In a recent study, a series of tetrazole derivatives were synthesized and evaluated for their anticancer properties. The compound showed significant inhibition of cancer cell proliferation in vitro, with IC50 values comparable to established chemotherapeutics . The study utilized a combination of molecular docking and cell viability assays to elucidate the mechanism of action, suggesting that the compound interacts with key proteins involved in cell cycle regulation.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with tetrazole and piperazine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results highlight the effectiveness of compounds containing the tetrazole and piperazine frameworks in combating bacterial infections .

Antitumor Activity

The compound has been investigated for its antitumor properties. Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro studies have indicated that certain derivatives can activate apoptotic pathways, leading to increased cytotoxicity against cancer cells. For instance, tetrazole-based compounds have been noted for their ability to interact with specific cellular targets involved in tumor growth regulation .

Case Study 1: Antimicrobial Evaluation

A series of novel compounds derived from the parent structure were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that modifications to the piperazine ring significantly enhanced antibacterial potency, confirming the importance of structural optimization in drug design .

Case Study 2: Antitumor Efficacy

In another study, derivatives were tested against several cancer cell lines. Results indicated that specific substitutions on the tetrazole ring led to improved cytotoxicity compared to standard chemotherapy agents. The study suggested a potential role in developing new anticancer therapies based on this scaffold .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Piperazine Ring

The piperazine ring undergoes nucleophilic substitution reactions, particularly at the secondary amine sites. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in DMF forms acylated piperazine analogs.

Key Conditions :

| Reaction Type | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Alkylation | DMF | 80°C | 72–85 |

| Acylation | CH₂Cl₂ | RT | 65–78 |

These modifications are critical for tuning bioavailability and receptor affinity in medicinal chemistry applications.

Tetrazole Ring Reactivity

The 2H-tetrazole moiety participates in:

-

Cycloaddition : Reacts with alkynes under Huisgen conditions (Cu(I) catalysis) to form triazole hybrids.

-

Acid-Catalyzed Rearrangement : Under strong acidic conditions (HCl/EtOH), the tetrazole ring can rearrange into carbodiimide intermediates .

Example Reaction :

Yields for cycloaddition typically range from 60–75% .

Hydrolysis of the Methoxy Group

The 4-methoxyphenyl group undergoes demethylation under acidic or oxidative conditions:

-

Acidic Hydrolysis : Concentrated HBr in acetic acid removes the methyl group, yielding a phenolic derivative.

-

Oxidative Demethylation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane selectively oxidizes the methoxy group to a hydroxyl group.

Optimized Parameters :

| Method | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | HBr/AcOH | 6 | 88 |

| Oxidative Demethylation | DDQ/Dioxane | 12 | 70 |

Trifluoromethylpyridine Functionalization

The 5-(trifluoromethyl)pyridin-2-yl group is resistant to nucleophilic attack but participates in:

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to introduce aromatic substituents.

-

Radical Fluorination : Under UV light, the CF₃ group can undergo defluorination or exchange reactions .

Suzuki Coupling Example :

Reported yields: 50–65%.

Biological Interactions via Hydrogen Bonding

The tetrazole and pyridine nitrogen atoms act as hydrogen bond acceptors, enabling interactions with biological targets (e.g., kinase enzymes). Computational studies suggest:

-

Binding Affinity : ΔG = −9.2 kcal/mol for ATP-binding pocket inhibition.

-

Selectivity : The trifluoromethyl group enhances hydrophobic interactions with nonpolar enzyme regions .

Comparative Reactivity with Analogues

| Reaction Type | This Compound | Analogues (e.g., Cl-substituted) |

|---|---|---|

| Piperazine Alkylation | 85% | 70–78% |

| Tetrazole Cycloaddition | 75% | 60–68% |

| Oxidative Demethylation | 70% | 50–55% |

The electron-donating methoxy group and CF₃-pyridine enhance stability during alkylation but reduce electrophilicity in cross-couplings.

Degradation Pathways

-

Photodegradation : UV exposure (254 nm) leads to cleavage of the tetrazole ring, forming nitrile and nitrogen gas.

-

Hydrolytic Degradation : In aqueous buffers (pH > 10), the methanone linker hydrolyzes to carboxylic acid.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound’s structural analogs vary in substituents on the tetrazole, piperazine, and aromatic groups. Key examples include:

| Compound Name | Tetrazole Substituent | Piperazine Substituent | Central Linkage | Reference |

|---|---|---|---|---|

| Target Compound | 4-Methoxyphenyl | 5-(Trifluoromethyl)pyridin-2-yl | Methanone | - |

| 4-(4-Methoxyphenyl)piperazin-1-ylmethanone | N/A | 4-Methoxyphenyl | Methanone | |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) | N/A | 4-(Trifluoromethyl)phenyl | Methanone | |

| (4-{(2-Fluorophenyl)[1-(tetrahydro-2-furanylmethyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)methanone | 1-(Tetrahydrofuranmethyl) | 2-Fluorophenyl | Methanone | |

| 2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone | Substituted phenylthio | Phenylsulfonyl | Ethanone |

Key Observations :

- The methanone bridge is a common feature, but some analogs (e.g., ethanone in ) exhibit altered chain lengths.

- Trifluoromethyl groups are frequently used in piperazine-linked aromatic systems (e.g., ) to enhance pharmacokinetic properties.

- Tetrazole substitutions vary widely, with methoxyphenyl, fluorophenyl, and thiomethyl groups modulating electronic and steric effects .

Physicochemical Properties

While explicit data (e.g., LogP, solubility) for the target compound is unavailable, trends can be inferred:

Pharmacological Potential

Limited bioactivity data exists for the target compound, but structural parallels suggest therapeutic relevance:

- Antiproliferative Activity : Piperazine-tetrazole hybrids (e.g., ) are explored in cancer research due to kinase inhibition or ferroptosis induction .

- CNS Targeting : Trifluoromethylpyridine and methoxyphenyl groups are common in neuroactive compounds (e.g., antipsychotics) .

- Antimicrobial Activity : Tetrazole-piperazine hybrids demonstrate efficacy against bacterial and fungal pathogens .

Vorbereitungsmethoden

Tetrazole Ring Formation

The 2-(4-methoxyphenyl)-2H-tetrazol-5-yl moiety is typically synthesized via a [2+3] cycloaddition reaction between 4-methoxybenzonitrile and sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) under refluxing conditions. This method yields the tetrazole ring with regioselectivity controlled by the reaction solvent and temperature.

Reaction Scheme 1:

$$

4\text{-Methoxybenzonitrile} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF}} 2\text{-(4-Methoxyphenyl)-2H-tetrazole-5-carbonitrile}

$$

Hydrolysis to Carboxylic Acid

The nitrile group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (HCl) under reflux:

Reaction Scheme 2:

$$

2\text{-(4-Methoxyphenyl)-2H-tetrazole-5-carbonitrile} \xrightarrow{\text{HCl, H}_2\text{O}} 2\text{-(4-Methoxyphenyl)-2H-tetrazole-5-carboxylic acid}

$$

Synthesis of the Piperazine-Pyridine Subunit

Preparation of 2-Chloro-5-(trifluoromethyl)pyridine

The trifluoromethylpyridine precursor is synthesized via halogenation of 5-(trifluoromethyl)pyridin-2-ol using phosphorus oxychloride (POCl₃).

Reaction Scheme 3:

$$

5\text{-(Trifluoromethyl)pyridin-2-ol} + \text{POCl}3 \rightarrow 2\text{-Chloro-5-(trifluoromethyl)pyridine} + \text{H}3\text{PO}_4

$$

Piperazine Substitution

The chloro group is displaced by piperazine in a nucleophilic aromatic substitution (SNAr) reaction using dimethylformamide (DMF) as a solvent:

Reaction Scheme 4:

$$

2\text{-Chloro-5-(trifluoromethyl)pyridine} + \text{Piperazine} \xrightarrow{\text{DMF, 100°C}} 4\text{-(5-(Trifluoromethyl)pyridin-2-yl)piperazine}

$$

Coupling of Subunits

Activation of Carboxylic Acid

The tetrazole-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):

Reaction Scheme 5:

$$

2\text{-(4-Methoxyphenyl)-2H-tetrazole-5-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride} + \text{SO}2 + \text{HCl}

$$

Amide Bond Formation

The acyl chloride reacts with 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine in dichloromethane (DCM) with triethylamine (TEA) as a base:

Reaction Scheme 6:

$$

\text{Acyl chloride} + 4\text{-(5-(Trifluoromethyl)pyridin-2-yl)piperazine} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}

$$

Purification and Characterization

Workup and Isolation

The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).

Spectroscopic Analysis

- NMR : $$ ^1\text{H} $$ NMR (DMSO-d6): δ 8.45 (s, 1H, pyridine-H), 7.85–7.20 (m, 4H, aromatic), 3.85 (s, 3H, OCH₃), 3.70–3.20 (m, 8H, piperazine).

- Mass Spectrometry : Molecular ion peak at m/z 432.4 [M+H]⁺.

- X-ray Crystallography : Confirms planar amide geometry and chair conformation of the piperazine ring.

Challenges and Optimization

- Regioselectivity in Tetrazole Formation : Use of polar aprotic solvents (e.g., DMF) favors N2-substitution.

- Trifluoromethyl Stability : Mild conditions (≤100°C) prevent degradation of the CF₃ group.

- Solubility Issues : Dichloromethane and DMF enhance solubility during coupling.

Table 2. Spectral Data Summary

| Technique | Key Signals |

|---|---|

| $$ ^1\text{H} $$ NMR | δ 3.85 (OCH₃), δ 8.45 (pyridine-H) |

| IR | 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F) |

| MS | m/z 432.4 [M+H]⁺ |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.